(3S)-3-[(4-fluorophenyl)methyl]piperidin-2-one
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Overview
Description
(3S)-3-[(4-fluorophenyl)methyl]piperidin-2-one: is a chemical compound that belongs to the class of piperidinones Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-[(4-fluorophenyl)methyl]piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and piperidin-2-one.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the use of specific solvents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with different hydrogenation levels.
Substitution: Substituted compounds with various functional groups replacing the fluorophenyl group.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biology:
Biological Studies: It is used in biological studies to understand its interactions with biological molecules and pathways.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing new pharmaceuticals.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3S)-3-[(4-fluorophenyl)methyl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, leading to a series of biochemical reactions that result in its pharmacological effects. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Piperidin-2-one: A simpler analog without the fluorophenyl group.
4-Fluorobenzylpiperidine: A related compound with a different substitution pattern.
N-Phenylpiperidin-2-one: Another analog with a phenyl group instead of the fluorophenyl group.
Uniqueness:
- The presence of the fluorophenyl group in (3S)-3-[(4-fluorophenyl)methyl]piperidin-2-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and highlights its potential in various scientific and industrial applications.
Properties
CAS No. |
483305-46-0 |
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Molecular Formula |
C12H14FNO |
Molecular Weight |
207.24 g/mol |
IUPAC Name |
(3S)-3-[(4-fluorophenyl)methyl]piperidin-2-one |
InChI |
InChI=1S/C12H14FNO/c13-11-5-3-9(4-6-11)8-10-2-1-7-14-12(10)15/h3-6,10H,1-2,7-8H2,(H,14,15)/t10-/m0/s1 |
InChI Key |
YZHUFKNGGSTLGQ-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](C(=O)NC1)CC2=CC=C(C=C2)F |
Canonical SMILES |
C1CC(C(=O)NC1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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